

Comparative Guide to the Biological Activity of 2-bromo-N-phenethylbenzenesulfonamide and Analogs

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Compound of Interest		
Compound Name:	2-bromo-N- phenethylbenzenesulfonamide	
Cat. No.:	B1274951	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of **2-bromo-N-phenethylbenzenesulfonamide**, a synthetic sulfonamide derivative. Due to the limited direct experimental data on this specific compound, this guide draws upon structure-activity relationship (SAR) studies of closely related benzenesulfonamide analogs to infer its likely bioactivity profile. The primary activities associated with this class of compounds are anticancer, through the inhibition of carbonic anhydrase, and antibacterial effects.

Executive Summary

Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of pharmacological applications. The structural motif of an N-substituted benzenesulfonamide is a key pharmacophore for inhibitors of carbonic anhydrases (CAs), enzymes implicated in various cancers. Furthermore, the sulfonamide moiety is a classic feature of antibacterial agents. This guide presents a comparative overview of the potential efficacy of **2-bromo-N-phenethylbenzenesulfonamide** against these targets, benchmarked against structurally similar compounds.

Anticancer Activity: Carbonic Anhydrase Inhibition



The primary anticipated anticancer mechanism for benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA), particularly the tumor-associated isoform CA IX.[1] CA IX is overexpressed in many hypoxic tumors and plays a crucial role in tumor cell survival and proliferation by regulating intra- and extracellular pH.[1]

Comparative Analysis of Carbonic Anhydrase IX Inhibitors

The inhibitory potency of benzenesulfonamide derivatives against CA IX is influenced by the nature of substitutions on both the benzene ring and the N-substituent. While no direct data for **2-bromo-N-phenethylbenzenesulfonamide** is available, we can extrapolate from related structures. For instance, ureido-substituted benzenesulfonamides have shown potent and selective inhibition of CA IX.[1] The phenethyl group in the target compound provides a hydrophobic tail that can interact with the enzyme's active site. The bromo- substitution on the benzene ring can also influence binding affinity.



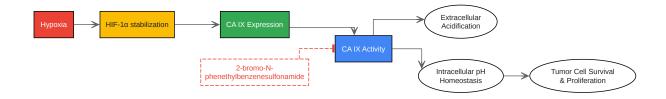
Compound/An alog	Target	IC50 / Kı (nM)	Selectivity (over CA II)	Reference
2-bromo-N- phenethylbenzen esulfonamide	CA IX	Data not available	Data not available	-
Ureido-p- benzenesulfona mide (SLC-0111)	CAIX	45	High	[1]
4-(3-(4- methoxyphenyl)u reido)benzenesul fonamide	CAIX	7	~250	[1]
4-(3-(4- nitrophenyl)ureid o)benzenesulfon amide	CAIX	1	15	[1]
Acetazolamide (Standard Inhibitor)	CAIX	25	Low	[2]

Table 1: Comparative inhibitory activity of benzenesulfonamide derivatives against Carbonic Anhydrase IX.

Signaling Pathway of Carbonic Anhydrase IX in Hypoxic Tumor Cells

Under hypoxic conditions, the transcription factor HIF- 1α is stabilized and induces the expression of CA IX. CA IX, a transmembrane protein, catalyzes the hydration of carbon dioxide to bicarbonate and a proton in the extracellular space. This contributes to the acidification of the tumor microenvironment and the maintenance of a neutral intracellular pH, promoting tumor cell survival and proliferation. Inhibition of CA IX disrupts this pH regulation, leading to intracellular acidification and apoptosis.





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CA IX Signaling Pathway in Hypoxic Tumors.

Antibacterial Activity

Sulfonamides are a class of synthetic bacteriostatic antibiotics that act by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria.[3] Humans are unaffected as they obtain folic acid from their diet.[3] The antibacterial spectrum of sulfonamides can include both Gram-positive and Gram-negative bacteria.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of benzenesulfonamide derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.



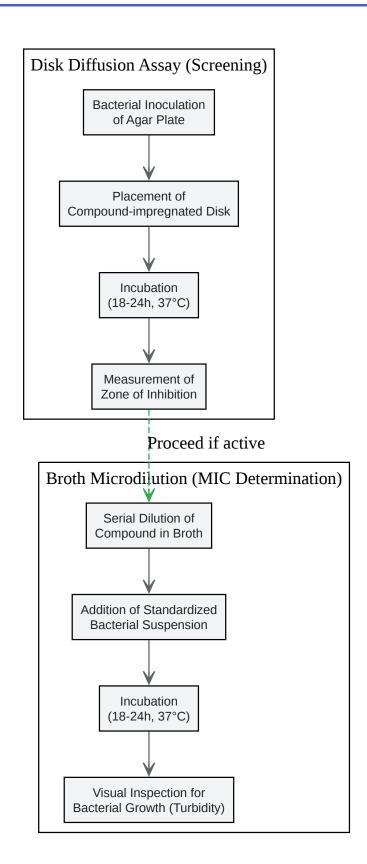
Compound/Analog	Bacterial Strain	MIC (μg/mL)	Reference
2-bromo-N- phenethylbenzenesulf onamide	S. aureus	Data not available	-
2-bromo-N- phenethylbenzenesulf onamide	E. coli	Data not available	-
N-(2-hydroxy-4-nitro- phenyl)-4-methyl- benzenesulfonamide	S. aureus	32	[4]
N-(thiazol-2- yl)benzenesulfonamid e derivative	S. aureus	3.9	[5]
Sulfamethoxazole (Standard Drug)	S. aureus	16 - >128	Varies by strain
Sulfamethoxazole (Standard Drug)	E. coli	8 - >128	Varies by strain

Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of benzenesulfonamide derivatives.

Experimental Workflow for Antibacterial Susceptibility Testing

The workflow for determining the antibacterial activity of a compound typically involves a disk diffusion assay for initial screening, followed by a broth microdilution method to determine the MIC.





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